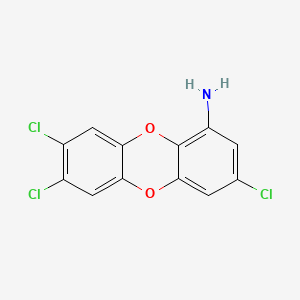
1-Amino-3,7,8-trichlorodibenzo-p-dioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3,7,8-trichlorodibenzo-p-dioxin, also known as this compound, is a useful research compound. Its molecular formula is C12H6Cl3NO2 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antagonistic Effects Against TCDD
One of the primary applications of 1-amino-3,7,8-trichlorodibenzo-p-dioxin is its function as a specific antagonist for TCDD-induced myelotoxicity. Research indicates that this compound can effectively inhibit the toxic effects of TCDD on hematopoiesis. In studies involving murine models, it was shown that when administered in a 100-fold excess relative to TCDD, this compound completely prevented TCDD from inhibiting the formation of granulocyte-macrophage progenitor cells (CFU-C), which are critical for normal blood cell development .
Environmental Toxicology
In environmental toxicology, understanding the interactions between various dioxins and their analogs is crucial for assessing risks associated with exposure to contaminated sites. The presence of compounds like this compound may provide insights into remediation strategies and risk assessments related to dioxin contamination in ecosystems .
Case Study 1: Hematopoietic Suppression
A study highlighted that the administration of this compound in mice demonstrated significant protective effects against TCDD-induced suppression of bone marrow function. Mice treated with this compound showed restored levels of CFU-C formation compared to those treated only with TCDD .
Case Study 2: Enzyme Induction Inhibition
Another investigation focused on the enzyme induction properties of TCDD. The study revealed that this compound inhibited the activation of cytochrome P450 enzymes induced by TCDD. This finding underscores its potential role in modulating biochemical pathways affected by dioxins .
Summary Table: Comparison of Effects
| Compound | Effect on Hematopoiesis | Mechanism | Ki Value (nM) |
|---|---|---|---|
| TCDD | Suppression | AhR Activation | - |
| This compound | Restoration | Competitive Inhibition | 0.72 |
Propriétés
Numéro CAS |
62782-11-0 |
|---|---|
Formule moléculaire |
C12H6Cl3NO2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
3,7,8-trichlorodibenzo-p-dioxin-1-amine |
InChI |
InChI=1S/C12H6Cl3NO2/c13-5-1-8(16)12-11(2-5)17-9-3-6(14)7(15)4-10(9)18-12/h1-4H,16H2 |
Clé InChI |
OZIKZSLAADFRCH-UHFFFAOYSA-N |
SMILES |
C1=C(C=C2C(=C1N)OC3=CC(=C(C=C3O2)Cl)Cl)Cl |
SMILES canonique |
C1=C(C=C2C(=C1N)OC3=CC(=C(C=C3O2)Cl)Cl)Cl |
Key on ui other cas no. |
62782-11-0 |
Synonymes |
1-amino-3,7,8-trichlorodibenzo-4-dioxin 1-amino-3,7,8-trichlorodibenzo-p-dioxin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















